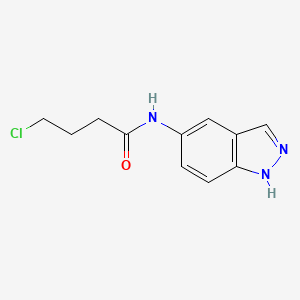
4-Chloro-N-1H-indazol-5-ylbutanamide
Übersicht
Beschreibung
4-Chloro-N-1H-indazol-5-ylbutanamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound known for its wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and other medicinal properties . The presence of the indazole moiety in this compound contributes to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing indazole derivatives includes the cyclization of o-haloaryl-N-tosylhydrazones using transition metal catalysts such as copper or silver . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and an oxidizing atmosphere.
Industrial Production Methods
Industrial production of 4-Chloro-N-1H-indazol-5-ylbutanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-1H-indazol-5-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-1H-indazol-5-ylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-1H-indazol-5-ylbutanamide involves its interaction with specific molecular targets and pathways. The indazole moiety can inhibit enzymes and receptors involved in disease processes. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The compound may also interact with other molecular targets, such as kinases and transcription factors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indazole: A basic indazole compound with similar biological activities.
2H-indazole: Another tautomeric form of indazole with distinct properties.
N-(1H-indazol-5-yl)butanamide: A related compound without the chloro group.
Uniqueness
4-Chloro-N-1H-indazol-5-ylbutanamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
478828-56-7 |
|---|---|
Molekularformel |
C11H12ClN3O |
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
4-chloro-N-(1H-indazol-5-yl)butanamide |
InChI |
InChI=1S/C11H12ClN3O/c12-5-1-2-11(16)14-9-3-4-10-8(6-9)7-13-15-10/h3-4,6-7H,1-2,5H2,(H,13,15)(H,14,16) |
InChI-Schlüssel |
OHIPEJCSRHQTAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1NC(=O)CCCCl)C=NN2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
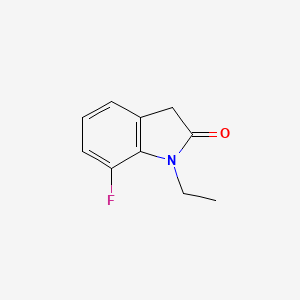

![4-Chloro-2-[(6-chloropyridin-2-yl)amino]benzonitrile](/img/structure/B8298676.png)
![[4-Methyl-2-(3-trifluoromethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B8298677.png)
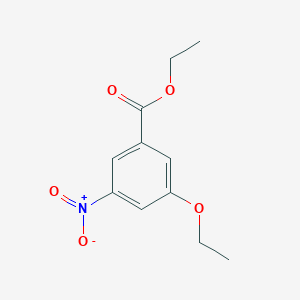
![diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate](/img/structure/B8298702.png)

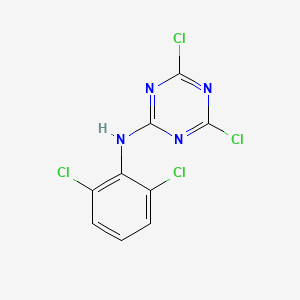
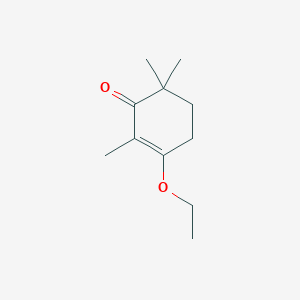
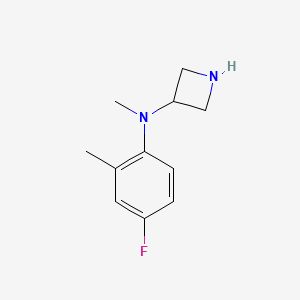
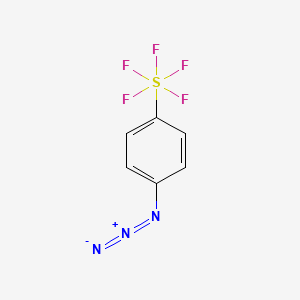
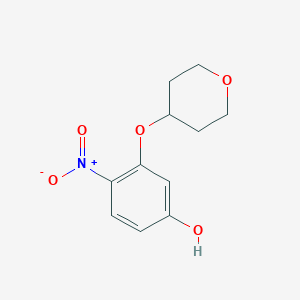
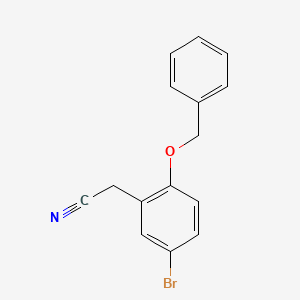
![Ethyl 2-[(acetyloxy)methyl]thiazole-4-carboxylate](/img/structure/B8298753.png)
